Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Overview
Description
Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a synthetic organic compound with the molecular formula C30H44N2O8 It is characterized by its complex structure, which includes two pyrrole rings connected by a hexamethylene bridge, each substituted with ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The initial step involves the synthesis of 2,5-dimethylpyrrole-3,4-dicarboxylate. This can be achieved through the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate.
Coupling Reaction: The next step is the coupling of two pyrrole units via a hexamethylene bridge. This is usually done using a hexamethylene dihalide (e.g., hexamethylene dibromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Esterification: The final step involves the esterification of the carboxyl groups with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.
Substitution: The ethyl ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Alcohols, aldehydes, and reduced esters.
Substitution: Various alkylated or arylated pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.
Material Science: It is explored for its potential in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Drug Development: Due to its structural similarity to biologically active pyrrole derivatives, it is investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biomolecular Probes: The compound is used in the design of probes for studying biological processes at the molecular level.
Industry
Polymer Synthesis: It serves as a monomer or comonomer in the production of specialty polymers with unique mechanical and chemical properties.
Coatings and Adhesives: Its derivatives are used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Diethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Tetraethyl 1,1’-octamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Uniqueness
Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is unique due to its specific hexamethylene bridge and ethyl ester substitutions, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSFVNZAQRAFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392868 | |
Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131970-79-1 | |
Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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